molecular formula C18H19N5O4 B2634410 (E)-6-(3,4-dimethoxybenzyl)-3-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-1,2,4-triazin-5(2H)-one CAS No. 350843-78-6

(E)-6-(3,4-dimethoxybenzyl)-3-(2-((5-methylfuran-2-yl)methylene)hydrazinyl)-1,2,4-triazin-5(2H)-one

Cat. No.: B2634410
CAS No.: 350843-78-6
M. Wt: 369.381
InChI Key: RDGIXBJOKWULHJ-VXLYETTFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of 1,2,4-triazine, which is a class of heterocyclic compounds. The 1,2,4-triazine ring is a six-membered ring with three nitrogen atoms and three carbon atoms. The compound also contains a furan ring, which is a five-membered ring with four carbon atoms and one oxygen atom. The presence of multiple functional groups like the methoxy group (-OCH3), hydrazinyl group (-NH-NH2), and methylene group (=CH2) suggests that this compound could exhibit diverse reactivity and potentially interesting biological activity .

Scientific Research Applications

Synthesis and Characterization

  • The compound is involved in magnetostructural investigations, showcasing a sharp spin transition in hydrazyl radicals, exemplified by 1-phenyl-3-trifluoromethyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl, indicating its potential in materials science and spintronics (Constantinides et al., 2014).
  • Efficient single-step synthetic methods for related compounds like pyridazine and pyrazolo[5,1-c]-1,2,4-triazine indicate the compound's importance in synthetic organic chemistry and potential in creating diverse chemical libraries (Shaaban et al., 2009).

Antibacterial and Antifungal Properties

  • Derivatives of this compound, such as 2-pyrazolines and ethyl [1,2,4] triazolo[3,4-c][1,2,4]triazino[5,6-b]-5H-indole-5-ethanoates, have shown significant antibacterial and antifungal activities, indicating its potential in pharmaceuticals and drug development (Hassan, 2013).

Corrosion Inhibition

  • Triazine derivatives, closely related to the compound , have been studied for their corrosion inhibition properties on mild steel, suggesting industrial applications in protecting metals against corrosion (Singh et al., 2018).

Nucleophilic Behavior and Structural Studies

  • The compound's structural analogs display strong nucleophilic behavior towards electrophilic compounds and have been evaluated as antibacterial agents, indicating a role in the development of new antibacterial agents and structural studies for drug discovery (Al-Romaizan, 2019).

Properties

IUPAC Name

6-[(3,4-dimethoxyphenyl)methyl]-3-[(2E)-2-[(5-methylfuran-2-yl)methylidene]hydrazinyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4/c1-11-4-6-13(27-11)10-19-22-18-20-17(24)14(21-23-18)8-12-5-7-15(25-2)16(9-12)26-3/h4-7,9-10H,8H2,1-3H3,(H2,20,22,23,24)/b19-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDGIXBJOKWULHJ-VXLYETTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C=NNC2=NN=C(C(=O)N2)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(O1)/C=N/NC2=NN=C(C(=O)N2)CC3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.